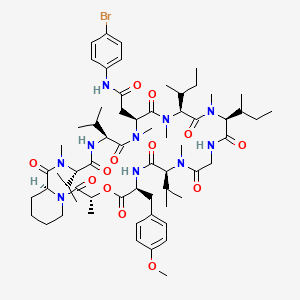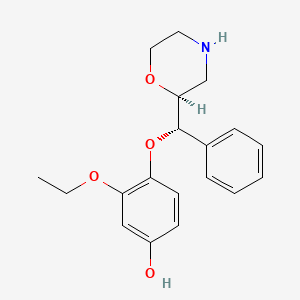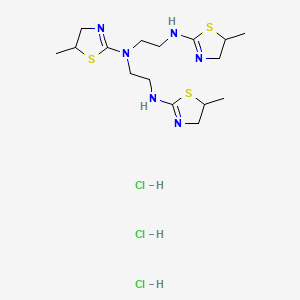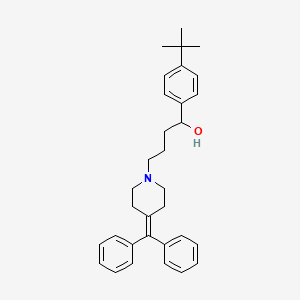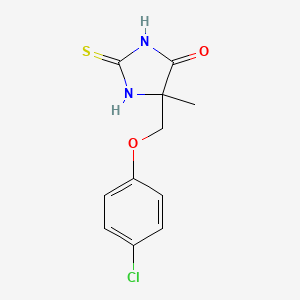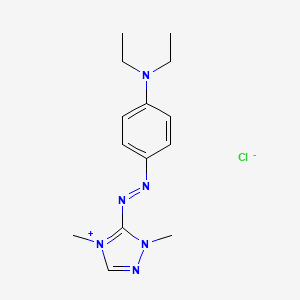
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazolium ring, which is a five-membered ring containing three nitrogen atoms The compound also features an azo group (N=N) linked to a diethylamino-substituted phenyl ring, and two methyl groups attached to the triazolium ring The chloride ion serves as the counterion to balance the charge of the triazolium cation
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable nitrile or isothiocyanate. This step forms the core triazole structure.
Introduction of the Azo Group: The azo group can be introduced by diazotization of an aromatic amine (such as 4-diethylaminobenzenamine) followed by coupling with the triazole derivative.
Methylation: The triazole ring can be methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Triazolium Salt: The final step involves the quaternization of the triazole nitrogen with a suitable alkyl halide (such as methyl chloride) to form the triazolium salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives of the triazole ring or the azo group.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The triazolium ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloride ion.
Coupling Reactions: The azo group can participate in coupling reactions with various aromatic compounds to form extended azo derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents such as water or organic solvents, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity, such as antimicrobial or anticancer properties, is of interest for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use as a drug or drug precursor, particularly in the treatment of bacterial infections or cancer.
Industry: The compound is used in the development of dyes and pigments due to its azo group, which imparts color to the molecules.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride depends on its specific application. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.
The molecular targets and pathways involved in these mechanisms are the subject of ongoing research and may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the azo and diethylamino groups.
1,2,4-Triazole Derivatives: Compounds with various substituents on the triazole ring, which may exhibit different biological activities or chemical properties.
Azo Compounds: Compounds containing the azo group (N=N) linked to different aromatic or aliphatic groups, which are used as dyes, pigments, and in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
73398-77-3 |
|---|---|
Formule moléculaire |
C14H21N6.Cl C14H21ClN6 |
Poids moléculaire |
308.81 g/mol |
Nom IUPAC |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;chloride |
InChI |
InChI=1S/C14H21N6.ClH/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;/h7-11H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MDVQVKDQGVPEFL-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


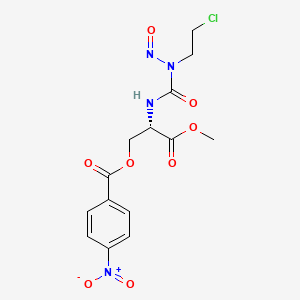
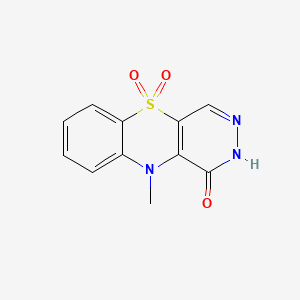
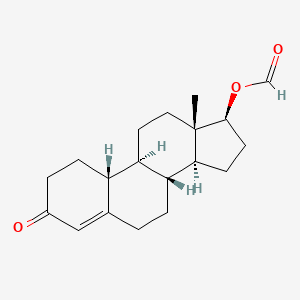

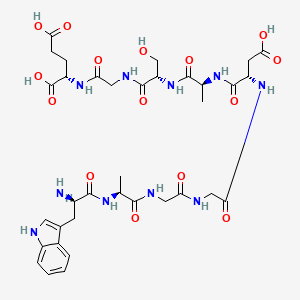

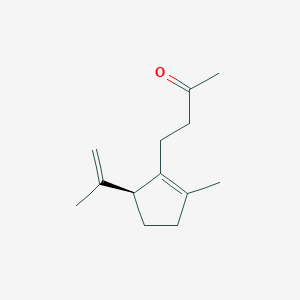
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)
